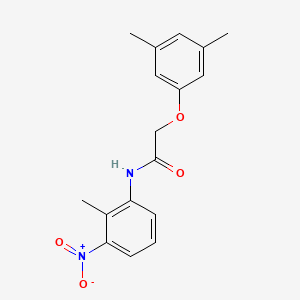
5-(2-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
説明
5-(2-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that belongs to the thiazole family. It is a heterocyclic compound that is widely used in scientific research due to its unique chemical properties.
作用機序
The exact mechanism of action of 5-(2-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death).
実験室実験の利点と制限
One of the main advantages of using 5-(2-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its unique chemical properties. It is a versatile compound that can be easily modified to produce a wide range of derivatives. Additionally, it has been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in certain experimental protocols. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 5-(2-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of research is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound. Finally, research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of scientific research applications. Its unique chemical properties make it a valuable tool in the synthesis of various bioactive molecules. Additionally, it has been studied for its potential as an anti-cancer and anti-inflammatory agent. While its mechanism of action is not well understood, further research is needed to explore its potential as a therapeutic agent.
合成法
The synthesis of 5-(2-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the condensation of 2-fluorobenzaldehyde and 2-aminothiazole with piperidine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
5-(2-fluorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals and bioactive molecules. It is also used as a building block in the preparation of various heterocyclic compounds. Additionally, it has been studied for its potential as an anti-cancer and anti-inflammatory agent.
特性
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-7-3-2-6-11(12)10-13-14(19)17-15(20-13)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVTTYGASHPFJ-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3F)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327286 | |
| Record name | (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1181815-84-8 | |
| Record name | (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)



![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)


![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)